N,N,5-trimethylpyrrolidin-3-amine
Description
N,N,5-Trimethylpyrrolidin-3-amine (CAS: 485832-99-3) is a tertiary amine featuring a pyrrolidine ring substituted with three methyl groups: two on the nitrogen atom (N,N-dimethyl) and one at the 5-position of the ring. This compound is characterized by its bicyclic structure, which confers rigidity and influences its electronic and steric properties. It is commonly utilized in pharmaceutical research as a building block for drug candidates, particularly in the development of central nervous system (CNS) agents due to its ability to enhance blood-brain barrier penetration . Analytical data, including NMR, HPLC, and LC-MS, confirm its purity and structural integrity .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N,N,5-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-4-7(5-8-6)9(2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
KIISWNNKQPROGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethylpyrrolidin-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloropropylamine with acetone in the presence of a base can lead to the formation of the pyrrolidine ring . Another method involves the reduction of pyrrolidine derivatives using borohydride reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,5-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .
Scientific Research Applications
N,N,5-trimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N,5-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrolidine Derivatives
1,5,5-Trimethylpyrrolidin-3-amine dihydrochloride
- Molecular Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : 201.14 g/mol
- Key Differences :
tert-Butyl N-(3-phenylpyrrolidin-3-yl)carbamate
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Key Differences :
N-Methyl-1,2,4-triazin-3-amine
- Molecular Formula : C₄H₆N₄
- Molecular Weight : 110.12 g/mol
- Key Differences: Replaces the pyrrolidine ring with a triazine ring, altering electronic properties and hydrogen-bonding capacity. The planar triazine structure may reduce membrane permeability compared to the non-planar pyrrolidine .
Pyridine-Based Analogues
5-Bromo-N,N,2-trimethylpyridin-3-amine
- Molecular Formula : C₈H₁₀BrN₂
- Molecular Weight : 215.09 g/mol
- Key Differences :
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Heterocyclic Hybrids
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
Comparative Analysis Table
Q & A
Q. What synthetic routes are recommended for N,N,5-trimethylpyrrolidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves copper-catalyzed coupling reactions. For example, analogous pyrrolidine derivatives can be synthesized using a Suzuki-Miyaura reaction with phenyl boronic acid, Cu(OAc)₂, and triethylamine in dichloromethane under ambient conditions for 12–24 hours . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aryl halide), using molecular sieves to absorb water, and monitoring progress via TLC. For stereochemical control, chiral auxiliaries or catalysts (e.g., cesium carbonate) can enhance enantioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (300–400 MHz) resolve methyl group environments (δ ~2.1–2.8 ppm for N-methyl groups) and confirm stereochemistry via coupling constants .
- Elemental Analysis : CHN analysis validates purity (within 0.4% of theoretical values) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation. Avoid exposure to moisture or oxygen, which can induce oxidation .
- Safety : Use fume hoods for synthesis, wear nitrile gloves, and avoid inhalation/ingestion. Toxicity data may be limited, so treat as a potential irritant (H302, H315, H319, H335 hazard codes) .
Advanced Research Questions
Q. How can researchers analyze nitrosamine impurities in this compound?
- Methodological Answer : Use USEPA Method 521 or validated alternatives with equivalent sensitivity. This involves gas chromatography-tandem mass spectrometry (GC-MS/MS) to detect nitrosamines (e.g., N-Nitrosopyrrolidine) at trace levels. Sample preparation includes derivatization with ascorbic acid to stabilize reactive intermediates . For method validation, spike recovery experiments (80–120% recovery) and LOQ (limit of quantification) ≤ 1 ppb are critical.
Q. How can contradictions in reaction yields between different synthetic methods be resolved?
- Methodological Answer :
- Variable Screening : Systematically test parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) software. For example, THF vs. DMF may alter reaction rates due to dielectric constant differences .
- Mechanistic Studies : Employ kinetic isotope effects or DFT calculations to identify rate-limiting steps. For copper-catalyzed reactions, ligand exchange or oxidative addition barriers might explain yield discrepancies .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on the pyrrolidine ring’s conformational flexibility and methyl group steric effects .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
